molecular formula C15H21Cl2NO B4026349 N,N-di(butan-2-yl)-2,5-dichlorobenzamide

N,N-di(butan-2-yl)-2,5-dichlorobenzamide

Cat. No.: B4026349
M. Wt: 302.2 g/mol
InChI Key: JAIKSOZXPGVYRA-UHFFFAOYSA-N
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Description

N,N-di(butan-2-yl)-2,5-dichlorobenzamide is an organic compound with the molecular formula C14H24N2. It is an aromatic amine used industrially as an antioxidant to prevent degradation of various oils and fluids. This compound is particularly effective for hydrocarbon products produced by cracking or pyrolysis, which are characterized by high alkene content .

Scientific Research Applications

N,N-di(butan-2-yl)-2,5-dichlorobenzamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-di(butan-2-yl)-2,5-dichlorobenzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with butan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat management. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N,N-di(butan-2-yl)-2,5-dichlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides.

Mechanism of Action

The mechanism of action of N,N-di(butan-2-yl)-2,5-dichlorobenzamide involves its interaction with free radicals. The compound acts as a free radical scavenger, neutralizing reactive oxygen species and preventing oxidative degradation of materials. It targets molecular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Di-sec-butyl-1,4-phenylenediamine
  • N,N’-Di-2-butyl-1,4-phenylenediamine

Uniqueness

N,N-di(butan-2-yl)-2,5-dichlorobenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This makes it particularly effective as an antioxidant and polymerization inhibitor compared to other similar compounds .

Properties

IUPAC Name

N,N-di(butan-2-yl)-2,5-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2NO/c1-5-10(3)18(11(4)6-2)15(19)13-9-12(16)7-8-14(13)17/h7-11H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIKSOZXPGVYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(C(C)CC)C(=O)C1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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